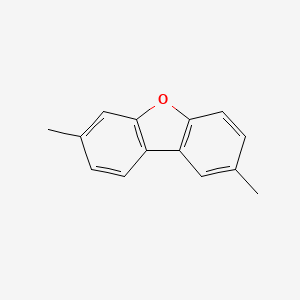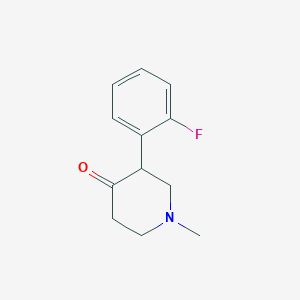
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid
Descripción general
Descripción
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and a carboxylic acid functional group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-substituted benzene derivative reacts with the pyrimidine ring.
Attachment of the cyclopropylmethoxy group: This can be accomplished through an etherification reaction using cyclopropylmethanol and an appropriate leaving group.
Introduction of the carboxylic acid group: This step may involve carboxylation reactions or the hydrolysis of ester intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro-phenyl group can be reduced to form phenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenyl group and the pyrimidine ring are key structural features that enable binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chloro-phenyl)-5-methoxy-pyrimidine-2-carboxylic acid
- 4-(4-Bromo-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-carboxylic acid
- 4-(4-Chloro-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-sulfonic acid
Uniqueness
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H13ClN2O3 |
|---|---|
Peso molecular |
304.73 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-5-3-10(4-6-11)13-12(21-8-9-1-2-9)7-17-14(18-13)15(19)20/h3-7,9H,1-2,8H2,(H,19,20) |
Clave InChI |
ZCZQOUIFXFWFGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CN=C(N=C2C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-ethyl-6-{[4-(propan-2-yl)phenyl]methyl}phenol](/img/structure/B8585458.png)


![2(1H)-Pyrazinone, 3-(1-piperazinyl)-1-[2-(2,4,5-trifluorophenoxy)ethyl]-](/img/structure/B8585493.png)


![Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis-](/img/structure/B8585507.png)


![tert-butyl N-[1-(2-hydroxypropan-2-yl)cyclopentyl]carbamate](/img/structure/B8585547.png)



